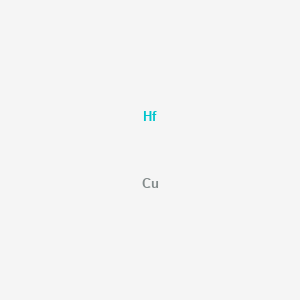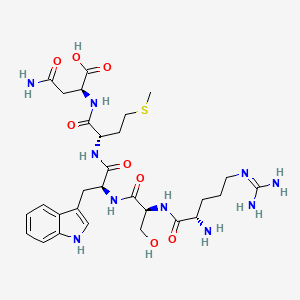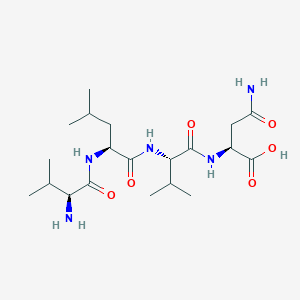
magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride is a complex organometallic compound It is characterized by the presence of a magnesium atom coordinated to a cyclopentadiene ring substituted with an ethylhexenyl group and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride typically involves the reaction of a cyclopentadiene derivative with an organomagnesium halide. One common method is the reaction of 2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene with magnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler organomagnesium compounds.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of organomagnesium derivatives.
Applications De Recherche Scientifique
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of magnesium’s role in biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride exerts its effects involves the coordination of the magnesium atom to various molecular targets. This coordination can influence the reactivity and stability of the compound, facilitating its use in various chemical reactions. The pathways involved often include the formation of intermediate complexes that enhance the efficiency of the desired reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;cyclopenta-1,3-diene;chloride
- Magnesium;2-(3-ethylhexyl)cyclopenta-1,3-diene;chloride
- Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;bromide
Uniqueness
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride is unique due to the presence of the ethylhexenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and applications, making it a valuable compound for specific research and industrial purposes.
Propriétés
Numéro CAS |
401520-55-6 |
|---|---|
Formule moléculaire |
C13H19ClMg |
Poids moléculaire |
235.05 g/mol |
Nom IUPAC |
magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C13H19.ClH.Mg/c1-4-11-13(5-2,6-3)12-9-7-8-10-12;;/h4,7-10H,1,5-6,11H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OLNJEIWJJMATQT-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC)(CC=C)C1=C[CH-]C=C1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


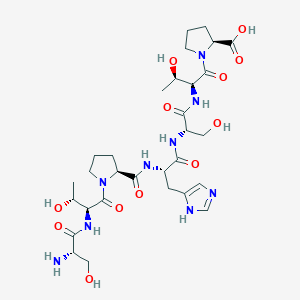
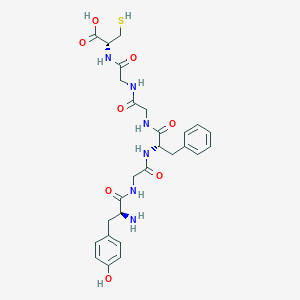

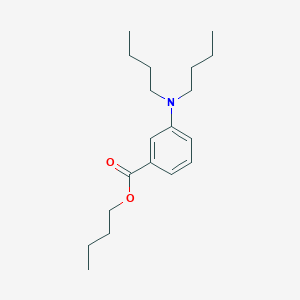
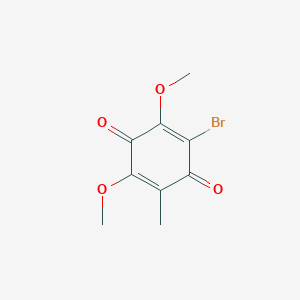
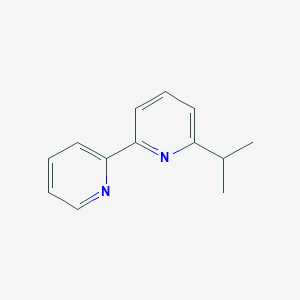
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
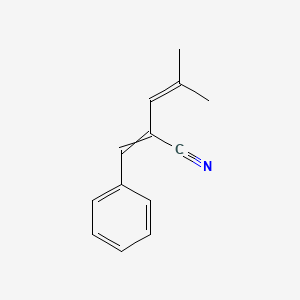
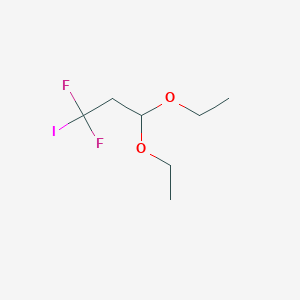
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
